molecular formula C57H86N2O14 B3332388 ILS-920 CAS No. 892494-07-4

ILS-920

Cat. No.: B3332388
CAS No.: 892494-07-4
M. Wt: 1023.3 g/mol
InChI Key: WZFNBQBUDJACCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for ILS-920 are not widely documented in the available literature.
    • it is known that this compound is a brain-penetrant compound with potential therapeutic applications.
  • Chemical Reactions Analysis

  • Scientific Research Applications

  • Mechanism of Action

    • ILS-920’s neuroprotective effects may result from its dual functions:
  • Comparison with Similar Compounds

    • Unfortunately, detailed comparisons with similar compounds are not readily available in the literature.
    • Further research is needed to explore ILS-920’s uniqueness and identify related analogs.

    Properties

    { "Design of the Synthesis Pathway": "The synthesis pathway for Unii-F2D5P81X82 involves the reaction of 2,4-dichloro-5-fluoroaniline with 2,3-dichloroquinoxaline in the presence of a base to form the desired compound.", "Starting Materials": [ "2,4-dichloro-5-fluoroaniline", "2,3-dichloroquinoxaline", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5-fluoroaniline and 2,3-dichloroquinoxaline in a suitable solvent (e.g. dimethylformamide).", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain the desired compound, Unii-F2D5P81X82." ] }

    CAS No.

    892494-07-4

    Molecular Formula

    C57H86N2O14

    Molecular Weight

    1023.3 g/mol

    IUPAC Name

    10,27-dihydroxy-21-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-4,28-dimethoxy-3,9,24,26,30,32-hexamethyl-34-phenyl-20,35,38-trioxa-13,34-diazatetracyclo[31.2.2.16,10.013,18]octatriaconta-2,25-diene-11,12,19,23,29-pentone

    InChI

    InChI=1S/C57H86N2O14/c1-33-26-37(5)51(62)53(70-10)52(63)38(6)27-34(2)47(61)32-49(35(3)28-40-20-24-46(60)50(30-40)69-9)71-56(66)45-18-14-15-25-58(45)55(65)54(64)57(67)39(7)19-21-42(72-57)31-48(68-8)36(4)29-43-22-23-44(33)59(73-43)41-16-12-11-13-17-41/h11-13,16-17,27,29,33-35,37,39-40,42-46,48-50,52-53,60,63,67H,14-15,18-26,28,30-32H2,1-10H3

    InChI Key

    WZFNBQBUDJACCD-UHFFFAOYSA-N

    Isomeric SMILES

    C[C@@H]1CC[C@H]2C[C@@H](/C(=C\[C@H]3CC[C@@H]([C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]4CCCCN4C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]5CC[C@H]([C@@H](C5)OC)O)C)/C)O)OC)C)C)N(O3)C6=CC=CC=C6)/C)OC

    SMILES

    CC1CCC2CC(C(=CC3CCC(C(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C4CCCCN4C(=O)C(=O)C1(O2)O)C(C)CC5CCC(C(C5)OC)O)C)C)O)OC)C)C)N(O3)C6=CC=CC=C6)C)OC

    Canonical SMILES

    CC1CCC2CC(C(=CC3CCC(C(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C4CCCCN4C(=O)C(=O)C1(O2)O)C(C)CC5CCC(C(C5)OC)O)C)C)O)OC)C)C)N(O3)C6=CC=CC=C6)C)OC

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    ILS-920
    Reactant of Route 2
    ILS-920
    Reactant of Route 3
    ILS-920
    Reactant of Route 4
    ILS-920
    Reactant of Route 5
    ILS-920
    Reactant of Route 6
    ILS-920

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.